1-[(3-Aminopropyl)amino]hexadecan-2-OL
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Overview
Description
1-[(3-Aminopropyl)amino]hexadecan-2-OL is a compound with the molecular formula C19H42N2O. It consists of 42 hydrogen atoms, 19 carbon atoms, 2 nitrogen atoms, and 1 oxygen atom . This compound contains a primary amine, a secondary amine, a hydroxyl group, and a secondary alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Aminopropyl)amino]hexadecan-2-OL typically involves the reaction of hexadecan-2-OL with 3-aminopropylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process involves the formation of a secondary amine linkage between the hexadecan-2-OL and the 3-aminopropylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Aminopropyl)amino]hexadecan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
1-[(3-Aminopropyl)amino]hexadecan-2-OL has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Investigated for its potential therapeutic effects and drug delivery capabilities.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(3-Aminopropyl)amino]hexadecan-2-OL involves its interaction with molecular targets such as cell membranes and proteins. The compound’s amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing cellular processes and signaling pathways. The hydroxyl group may also participate in hydrogen bonding, further affecting the compound’s biological activity.
Comparison with Similar Compounds
1-[(3-Aminopropyl)amino]hexadecan-2-OL can be compared with similar compounds such as:
Cetyl alcohol (hexadecan-1-ol): Similar in structure but lacks the amine groups, making it less reactive in certain chemical reactions.
Hexadecylamine: Contains a primary amine group but lacks the hydroxyl group, affecting its solubility and reactivity.
N-hexadecyl-N,N-dimethylamine: Contains tertiary amine groups, making it more hydrophobic and less reactive in hydrogen bonding.
The unique combination of amine and hydroxyl groups in this compound makes it distinct and versatile for various applications.
Properties
CAS No. |
62745-90-8 |
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Molecular Formula |
C19H42N2O |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
1-(3-aminopropylamino)hexadecan-2-ol |
InChI |
InChI=1S/C19H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-19(22)18-21-17-14-16-20/h19,21-22H,2-18,20H2,1H3 |
InChI Key |
SZKFZYQJOPXHKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(CNCCCN)O |
Origin of Product |
United States |
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